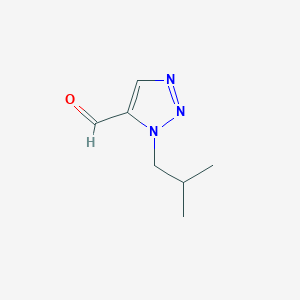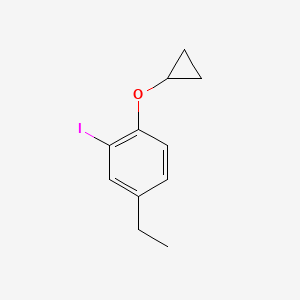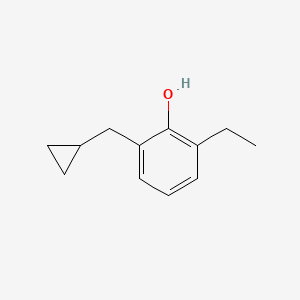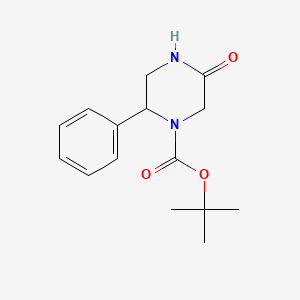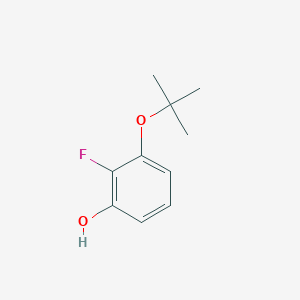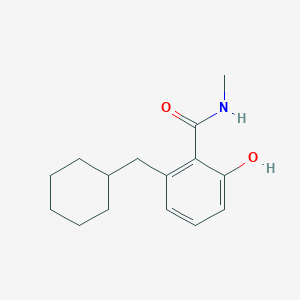
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a cyclohexylmethyl group, a hydroxyl group, and a methylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(Cyclohexylmethyl)-6-hydroxybenzoic acid with N-methylamine. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
Oxidation: Formation of 2-(Cyclohexylmethyl)-6-oxo-N-methylbenzamide.
Reduction: Formation of 2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of conditions involving inflammation or bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-inflammatory applications, it could modulate signaling pathways involved in the inflammatory response, such as the inhibition of cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylmethyl)-6-hydroxybenzoic acid: Similar structure but lacks the N-methylamide group.
N-methylbenzamide: Similar structure but lacks the cyclohexylmethyl and hydroxyl groups.
2-(Cyclohexylmethyl)-N-methylbenzamide: Similar structure but lacks the hydroxyl group.
Uniqueness
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups on the benzene ring, along with the N-methylamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-6-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-16-15(18)14-12(8-5-9-13(14)17)10-11-6-3-2-4-7-11/h5,8-9,11,17H,2-4,6-7,10H2,1H3,(H,16,18) |
InChI Key |
RKNLTPJNFRBXSX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1O)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


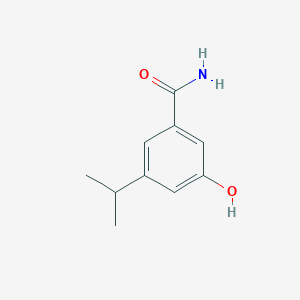
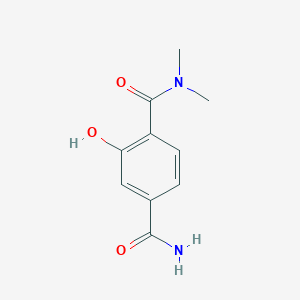
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)

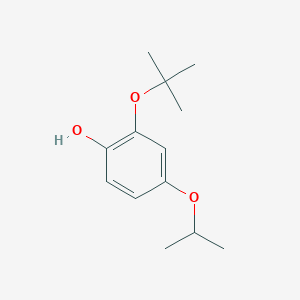
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)

